Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Overview
Description
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .
Synthesis Analysis
The synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate has been reported in several studies . For instance, it has been synthesized from carboxylic acids and hydroxylamine hydrochloride in the presence of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is represented by the linear formula C11H10N2O4 .Chemical Reactions Analysis
Ethyl 2-cyano-2-(4-nitrophenyl)acetate has been used in various chemical reactions. For example, it has been used to promote the Lossen rearrangement of hydroxamic acids in the presence of amines to yield ureas .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(4-nitrophenyl)acetate has a density of 1.292 g/cm3 . It has a boiling point of 390.7ºC at 760 mmHg .Scientific Research Applications
1. Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a derivative of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, is used in the Lossen rearrangement, which is instrumental in synthesizing hydroxamic acids and ureas from carboxylic acids. This process achieves good yields without racemization under milder conditions and is environmentally friendly and cost-effective due to the recyclability of its byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
2. Structural Analysis
The compound has been studied for its crystal and molecular structure, providing insights into bond parameters and special spectroscopy information. This knowledge is essential for understanding its chemical properties and reactivity (Jia Zhi, 1996).
3. Intermediate in Chemical Synthesis
It serves as an intermediate in various chemical syntheses, such as the conversion of 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to ethyl 2-aminoquinoline-3-carboxylate, showcasing its versatility in organic chemistry (Luo Yan-ping, 2011).
4. Reagent in Organic Reactions
Its derivatives are used in nucleophilic substitution reactions and in the synthesis of various organic compounds, demonstrating its role as a valuable reagent in organic reactions (Grob & Weißbach, 1961).
5. Synthesis of Quinolines
It is instrumental in synthesizing substituted quinolines, highlighting its application in creating complex organic molecules for potential pharmaceutical applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ethyl 2-cyano-2-(4-nitrophenyl)acetate . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-cyano-2-(4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRHMXPWJVDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576348 | |
Record name | Ethyl cyano(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(4-nitrophenyl)acetate | |
CAS RN |
91090-86-7 | |
Record name | Ethyl cyano(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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